3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide
CAS No.: 102128-81-4
Cat. No.: VC18833383
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102128-81-4 |
|---|---|
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | 3-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]-N,N-dimethylpropanamide |
| Standard InChI | InChI=1S/C15H22N2O3/c1-16(2)15(18)8-9-17(3)10-12-11-19-13-6-4-5-7-14(13)20-12/h4-7,12H,8-11H2,1-3H3 |
| Standard InChI Key | VMDUTZVHMLGVKT-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)CCN(C)CC1COC2=CC=CC=C2O1 |
Introduction
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide is a synthetic organic compound with a molecular weight of 278.35 g/mol. It is identified by the PubChem CID 3064428 and has a CAS number of 102128-81-4 . This compound belongs to the class of propionamides, which are derivatives of propionic acid, and incorporates a benzodioxane ring system, known for its presence in various pharmaceuticals and chemical intermediates.
Synonyms and Identifiers
This compound is also known by several synonyms, including Propionamide, 3-(((1,4-benzodioxan-2-yl)methyl)methylamino)-N,N-dimethyl-, 1098 I.S., and BRN 0034984 . Its identifiers include a DSSTox Substance ID of DTXSID10907117 and a Nikkaji Number of J87.410H .
Related Compounds
A closely related compound is 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide, which lacks the methyl group attached to the amino nitrogen, resulting in a molecular weight of 264.32 g/mol . This compound shares a similar benzodioxane structure but differs in the substitution pattern.
Potential Applications and Research Findings
While specific applications of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide are not widely documented, compounds with similar structures are often explored for their potential in pharmaceuticals and chemical synthesis. The benzodioxane ring system is known for its presence in various bioactive molecules, suggesting potential biological activity.
Comparison Table
| Property | 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide | 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide |
|---|---|---|
| Molecular Weight | 278.35 g/mol | 264.32 g/mol |
| Molecular Formula | C₁₅H₂₂N₂O₃ | C₁₄H₂₀N₂O₃ |
| CAS Number | 102128-81-4 | 102128-76-7 |
| PubChem CID | 3064428 | 3064423 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 4 | 4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume